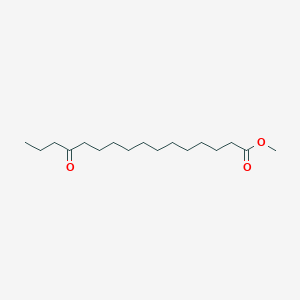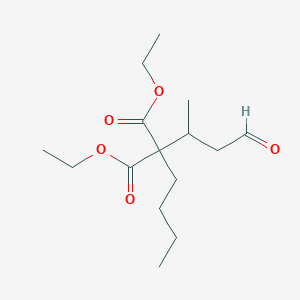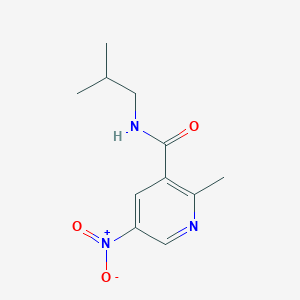
Methyl 13-oxohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 13-oxohexadecanoate is an organic compound belonging to the class of oxo fatty acid methyl esters It is a derivative of hexadecanoic acid, where a keto group is present at the 13th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 13-oxohexadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl hexadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 13th carbon position.
Another method involves the use of enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate over asymmetrically modified Raney nickel catalyst. This method allows for the preparation of optically pure compounds, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 13-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming methyl 13-hydroxyhexadecanoate.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Methyl 13-hydroxyhexadecanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 13-oxohexadecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of methyl 13-oxohexadecanoate involves its interaction with various molecular targets and pathways. The keto group at the 13th carbon position allows it to participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation. It can also interact with enzymes involved in fatty acid metabolism, modulating their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Methyl 13-oxohexadecanoate can be compared with other oxo fatty acid methyl esters, such as:
- Methyl 3-oxohexadecanoate
- Methyl 10-oxohexadecanoate
- Methyl 12-oxo-3(E)-tridecenoate
Uniqueness
This compound is unique due to the specific position of the keto group, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various fields of study.
Propiedades
Número CAS |
58763-60-3 |
|---|---|
Fórmula molecular |
C17H32O3 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
methyl 13-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-13-16(18)14-11-9-7-5-4-6-8-10-12-15-17(19)20-2/h3-15H2,1-2H3 |
Clave InChI |
YZMFMJNKCDJEFR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)




![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)

